1-(2,5-二甲氧基苯基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

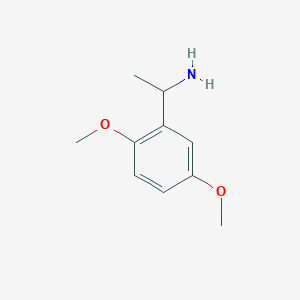

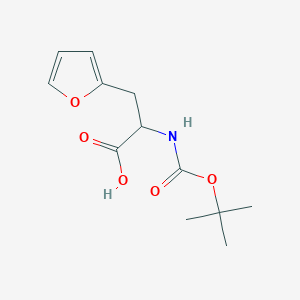

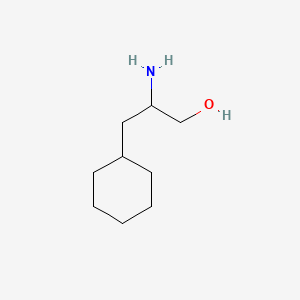

1-(2,5-Dimethoxyphenyl)ethanamine is a chiral amine that has been identified as an effective chiral auxiliary. This compound is utilized in the diastereoselective alkylation of aldimines with alkylmetals, which is a significant reaction in the synthesis of enantiomerically pure compounds. The presence of the dimethoxyphenyl group plays a crucial role in the stereochemical outcome of the reactions it is involved in .

Synthesis Analysis

The synthesis of racemic 1-(2,5-dimethoxyphenyl)ethylamine is straightforward, starting from 1,4-dimethoxybenzene. The chiral auxiliary can be synthesized and then resolved into its enantiomers through diastereomeric salt formation with mandelic acid. This process yields both enantiomers in pure forms, which is essential for its application in stereoselective synthesis .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of 1-(2,5-dimethoxyphenyl)ethanamine, insights can be drawn from related compounds. For instance, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). Such studies are crucial for understanding the geometrical parameters that influence the behavior and reactivity of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving 1-(2,5-dimethoxyphenyl)ethanamine primarily focus on its use as a chiral auxiliary. The compound facilitates the diastereoselective alkylation of aldimines, which is a key step in producing amino-transfer from the chiral auxiliary to the final product. The 1-(2,5-dimethoxyphenyl)ethyl group can be removed from the auxiliary by acetylation followed by oxidation, which is a critical step in the synthesis of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,5-dimethoxyphenyl)ethanamine are not directly discussed in the provided papers. However, the synthesis and resolution process suggests that the compound has distinct physical properties that allow for its separation into enantiomers. The chemical properties, such as reactivity in diastereoselective alkylation, are well-documented, demonstrating the compound's utility in organic synthesis . The related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, provides additional context on the types of analyses that can be performed to understand the physical and chemical properties of such compounds, including crystallographic and vibrational studies, as well as theoretical computations .

科学研究应用

代谢和细胞色素P450酶:一项研究发现,某些NBOMe化合物的代谢涉及细胞色素P450酶,特别是CYP3A4和CYP2D6。这些酶在这些物质的生物转化中起着至关重要的作用,包括羟基化、O-去甲基化、N-去烷基化和其他过程 (Nielsen et al., 2017)。

啮齿动物的神经药理学:另一项研究比较了NBOMe与其2C类似物在大鼠中的神经药理学。研究发现,NBOMe是高效的5-HT2A受体激动剂,这与其在人类中报告的致幻效应一致。这表明它们有潜在用途于研究血清素系统和相关神经过程 (Elmore et al., 2018)。

精神活性取代苯乙胺的药理特性:对一系列取代的2,5-二甲氧基-N-苄基苯乙胺进行的研究,包括1-(2,5-二甲氧基苯基)乙胺的衍生物,显示它们是5-HT2A受体的高效激动剂。这种药理特性与致幻活性一致,使得这些物质对于致幻剂和精神刺激剂的研究具有相关性 (Eshleman et al., 2018)。

法医目的的分析表征:有几项研究专注于NBOMe衍生物的分析表征。这包括气相色谱-质谱和液相色谱-质谱等方法,这些方法对于在法医背景下鉴定这些物质至关重要 (Zuba & Sekuła, 2013),(Lum et al., 2016)。

临床病例研究和毒理学:已经有各种临床病例研究和报告记录了与NBOMe化合物相关的严重毒性和中毒效应。这些研究对于理解这些物质的临床影响和毒理学特征至关重要 (Hieger et al., 2015),(Stellpflug et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYIVRRLANGKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389817 |

Source

|

| Record name | 1-(2,5-Dimethoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)ethanamine | |

CAS RN |

35253-26-0 |

Source

|

| Record name | 1-(2,5-Dimethoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)